Enhanced Antibody Affinity for Glycosylated vs. Non-Glycosylated MUC1 Tandem Repeat Peptide
The therapeutic antibody AR20.5 demonstrates an order of magnitude stronger binding affinity for a synthetic, cancer-specific MUC1 glycopeptide compared to the corresponding non-glycosylated (naked) peptide [1]. The study, which included X-ray crystallography, found that this enhanced affinity was not due to direct carbohydrate contacts but rather to glycosylation stabilizing an extended, bioactive peptide conformation [1].
| Evidence Dimension | Antibody binding affinity |
|---|---|
| Target Compound Data | Order of magnitude stronger binding |
| Comparator Or Baseline | Non-glycosylated (naked) MUC1 peptide |
| Quantified Difference | ~10-fold increase in affinity |
| Conditions | Surface plasmon resonance and X-ray crystallography with synthetic MUC1 glycopeptide and peptide |
Why This Matters
This data proves that using the correct, glycosylated epitope is critical for developing high-affinity therapeutic antibodies and for accurately recapitulating the native antigen in diagnostic assays.
- [1] Movahedin M, Brooks TM, Supekar NT, et al. Glycosylation of MUC1 influences the binding of a therapeutic antibody by altering the conformational equilibrium of the antigen. Glycobiology. 2017;27(7):677-687. View Source
